molecular formula C13H16F3NO2 B1574332 GFB-204

GFB-204

カタログ番号: B1574332
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

GFB-204 is a novel synthetic molecule specifically designed as a dual inhibitor of key angiogenesis pathways. Its primary research value lies in its ability to selectively block the binding of both Vascular Endothelial Growth Factor (VEGF) and Platelet-Derived Growth Factor (PDGF) to their respective receptors, with activity in the 200-500 nM range . This dual-action mechanism subsequently inhibits receptor tyrosine phosphorylation and the downstream activation of critical signaling pathways, including Erk1, Erk2, Akt, and STAT3 . GFB-204 demonstrates high selectivity for PDGF and VEGF pathways and does not inhibit signaling stimulated by EGF, IGF-1, or FGF . In validated in vitro models, GFB-204 has been shown to effectively suppress endothelial cell migration and the formation of capillary networks, key processes in angiogenesis . Furthermore, in vivo studies have confirmed that treatment with GFB-204 suppresses human tumor growth and associated angiogenesis, highlighting its potential as a valuable tool for oncological research . This molecule is presented to the scientific community for research purposes to further explore the interplay of angiogenic factors in cancer and other pathologies. GFB-204 is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

特性

分子式

C13H16F3NO2

外観

Solid powder

同義語

GFB204;  GFB-204;  GFB 204.; NONE

製品の起源

United States

類似化合物との比較

Mechanistic Insights :

  • GFB-204 binds to surface residues on PDGF and VEGF that are essential for receptor interactions, thereby antagonizing receptor tyrosine phosphorylation. Its inhibitory IC50 values are 190 nM for PDGF and 480 nM for VEGF .
  • It exhibits high selectivity, sparing epidermal growth factor (EGF), basic fibroblast growth factor (bFGF), and insulin-like growth factor 1 (IGF-1) signaling pathways, as evidenced by unaffected phosphorylation of Erk1/2, Akt, and STAT3 in response to these stimuli .

Preclinical Efficacy :

  • In vitro, GFB-204 inhibits capillary network formation (a hallmark of angiogenesis) at nanomolar concentrations.
  • In vivo, daily administration of 5 mg/kg in nude mice significantly suppresses tumor growth across multiple human cancer models, demonstrating potent antiangiogenic and antitumor effects .

Development Status: GFB-204 is currently in preclinical development by Tigris Pharmaceuticals, with initial Phase I trials planned as early as 2007 .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Comparative Profiles of GFB-204 and Related Inhibitors

Compound Target(s) IC50 (nM) Selectivity Clinical Stage Key Advantages/Limitations
GFB-204 PDGF, VEGF 190 (PDGF), 480 (VEGF) No effect on EGF, bFGF, IGF-1 Preclinical Dual inhibition; broad antitumor activity
HBS 3 Ras-Sos interaction Not reported Selective for Ras-Sos over other GTPases Preclinical Cell-penetrating α-helix mimetic; limited data on in vivo efficacy
Calix-[4]-arene inhibitors PDGF, VEGF (varies) Varies by compound Variable; some cross-reactivity Experimental Modular design but lower potency than GFB-204

Mechanistic and Efficacy Comparisons

GFB-204 vs. HBS 3

  • Target Specificity :

    • GFB-204 directly inhibits PDGF/VEGF receptor activation, whereas HBS 3 disrupts Ras-Sos interactions upstream of RTK signaling .
    • HBS 3 reduces ERK phosphorylation by >50% in EGF-stimulated cells but lacks data on VEGF/PDGF pathways .
  • Therapeutic Scope :

    • GFB-204’s dual inhibition addresses both angiogenesis (via VEGF) and stromal support (via PDGF), making it suitable for solid tumors.
    • HBS 3’s Ras-Sos targeting may benefit Ras-mutant cancers but has narrower applicability .

GFB-204 vs. Calix-[4]-arene Library Compounds

  • Potency :
    • GFB-204 is the first calix-[4]-arene derivative to achieve sub-500 nM IC50 against both PDGF and VEGF, outperforming earlier analogues with IC50 >1 µM .
  • Selectivity :
    • Earlier calix-[4]-arene inhibitors often cross-inhibited EGF or IGF-1 pathways, increasing off-target risks. GFB-204’s structural refinements eliminated this issue .

Clinical and Commercial Differentiation

  • Sunitinib (a multi-targeted RTK inhibitor): While approved for renal cell carcinoma, sunitinib inhibits >50 kinases, leading to toxicity (e.g., hypertension, fatigue). GFB-204’s selectivity may improve tolerability .
  • GFB-204’s oral bioavailability and dual targeting offer logistical and mechanistic advantages .

準備方法

Multi-Step Synthesis Process

The synthesis of GFB-204 is a multi-step chemical process involving the following key stages:

  • Functionalization of Calixarene Scaffold: The starting calixarene molecule undergoes selective functionalization at both the upper and lower rims. Alkylether modifications at the lower rim stabilize the cone conformation, while the upper rim is derivatized with groups that target PDGF and VEGF binding sites.

  • Control of Reaction Conditions: Precise control of reaction parameters such as temperature, solvent choice, and reaction time is crucial to optimize yield and purity. Typical solvents include polar aprotic solvents compatible with calixarene chemistry.

  • Purification and Characterization: Post-synthesis, GFB-204 is purified using chromatographic techniques. Structural confirmation is achieved through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), ensuring the integrity of the molecular framework and functional groups.

Detailed Reaction Scheme and Conditions

Step Reaction Description Conditions Outcome
1 Calixarene core synthesis Standard macrocyclization methods Formation of calixarene scaffold
2 Lower rim alkylether functionalization Controlled alkylation, ~60-80°C Stabilized cone conformation
3 Upper rim functional group attachment Nucleophilic substitution, RT-50°C Introduction of receptor-targeting moieties
4 Purification Chromatography (HPLC/flash) Isolation of pure GFB-204
5 Structural confirmation NMR (1H, 13C), MS Verification of molecular structure

Note: RT = room temperature.

Analytical Techniques for Confirmation

Summary Table: Key Parameters in GFB-204 Preparation

Parameter Description/Value Notes
Molecular Formula C$${24}$$H$${28}$$N$${4}$$O$${4}$$ Confirmed by MS
Molecular Weight 440.50 g/mol Verified by mass spectrometry
Core Scaffold Calixarene Macrocyclic, cone conformation
Functional Groups Alkylether (lower rim), receptor-targeting (upper rim) Enables selective receptor binding
Reaction Temperature 25–80°C Depends on step
Solvents Polar aprotic solvents Optimized for yield and purity
Purification Method Chromatography (HPLC/flash) Ensures compound purity
Analytical Techniques NMR, MS Structural confirmation
IC$$_{50}$$ Values (PDGF/VEGF) 190 nM / 480 nM Indicates potency

Q & A

Q. What is the molecular mechanism of GFB-204 in inhibiting PDGF and VEGF signaling pathways?

GFB-204 is a synthetic dual inhibitor targeting platelet-derived growth factor (PDGF) and vascular endothelial growth factor (VEGF) receptor tyrosine phosphorylation. It binds competitively to the extracellular domains of these receptors, preventing ligand-induced activation. Experimental studies using calix-[4]-arene-based inhibitor libraries demonstrated GFB-204's IC50 values of 190 nM (PDGF) and 480 nM (VEGF) in receptor phosphorylation assays. Mechanistically, it disrupts downstream signaling pathways (e.g., Erk1/2, Akt) without affecting other growth factors like EGF or IGF-1 .

Q. What in vitro assays are recommended to evaluate GFB-204's anti-angiogenic activity?

Key assays include:

  • Capillary network formation assays : Use human umbilical vein endothelial cells (HUVECs) to quantify tubule formation inhibition.
  • Receptor phosphorylation assays : Measure PDGFR-β and VEGFR-2 phosphorylation via Western blotting or ELISA.
  • Cell proliferation assays : Assess inhibition in cancer cell lines (e.g., A549 lung carcinoma) using MTT or BrdU incorporation. These methods should include controls for selectivity (e.g., testing against EGF-stimulated pathways) and dose-response curves to validate potency .

Advanced Research Questions

Q. How to design a preclinical study evaluating GFB-204's efficacy in suppressing tumor angiogenesis in vivo?

  • Model selection : Use xenograft models (e.g., human tumor cells implanted in nude mice) to monitor tumor growth and angiogenesis.
  • Dosage and administration : Optimize dosing based on pharmacokinetic studies (e.g., 10–50 mg/kg, intraperitoneal, twice weekly).
  • Endpoint analysis : Quantify microvessel density via CD31 immunohistochemistry and measure serum VEGF/PDGF levels.
  • Data validation : Include sham-treated controls and cross-validate results with orthogonal methods (e.g., MRI for tumor vascularization). Reference methodologies from preclinical protocols in .

Q. How to resolve contradictory data on GFB-204's selectivity across cancer models?

Contradictions may arise from differences in receptor isoform expression or off-target effects. Strategies include:

  • Proteomic profiling : Use mass spectrometry to identify unintended kinase interactions.
  • Isoform-specific knockdowns : Apply siRNA to isolate PDGFR-β vs. VEGFR-2 contributions in resistant models.
  • Meta-analysis : Compare datasets across studies using tools like PRISMA guidelines to identify confounding variables (e.g., tumor microenvironment heterogeneity). See for qualitative contradiction frameworks.

Q. What experimental controls are critical when assessing GFB-204's synergy with chemotherapy agents?

  • Monotherapy controls : Test GFB-204 and chemotherapy agents (e.g., cisplatin) separately to establish baseline efficacy.
  • Combination index (CI) analysis : Use the Chou-Talalay method to quantify synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
  • Toxicity controls : Monitor organ-specific toxicity (e.g., liver enzymes, renal function) to distinguish therapeutic synergy from adverse effects. Document protocols per .

Methodological Considerations

Q. How to ensure reproducibility in GFB-204 studies?

  • Detailed supplementary materials : Include raw data, instrument settings (e.g., Western blot antibody dilutions), and statistical code in supporting information.
  • Reagent validation : Certify compound purity (>95% via HPLC) and receptor specificity using knockout cell lines.
  • Adhere to FAIR principles : Make data Findable, Accessible, Interoperable, and Reusable. Follow guidelines in .

Q. What statistical approaches are suitable for analyzing dose-response relationships in GFB-204 experiments?

  • Non-linear regression : Fit data to sigmoidal curves (e.g., log[inhibitor] vs. response) using software like GraphPad Prism.
  • ANOVA with post-hoc tests : Compare multiple dose groups (e.g., Tukey’s HSD for pairwise differences).
  • Bootstrap resampling : Estimate confidence intervals for IC50 values in small sample sizes. Reference .

Data Interpretation and Reporting

Q. How to contextualize GFB-204's preclinical efficacy for grant applications?

  • Comparative benchmarking : Highlight IC50 values against known inhibitors (e.g., sunitinib for VEGF/PDGF).
  • Clinical relevance : Link tumor growth inhibition rates (e.g., 60% reduction in xenograft volume) to human equivalent doses.
  • Gap analysis : Emphasize unanswered questions (e.g., resistance mechanisms) to justify further funding. Use frameworks from .

Q. What ethical considerations apply when publishing negative or inconclusive results on GFB-204?

  • Transparency : Disclose all experimental conditions (e.g., batch variability, animal strain differences).
  • Data deposition : Share negative datasets in repositories like Figshare to avoid publication bias.
  • Peer review : Address potential methodological flaws raised during review. Guidelines in .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。